molecular formula C19H11BrN2O3S B2753929 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-22-1

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2753929
CAS No.: 477547-22-1
M. Wt: 427.27
InChI Key: DDKXHGQEJYIHRB-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a chromenyl-thiazolyl moiety

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Thiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Similar compounds have shown significant effects on various types of cells and cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown reasonable neuroprotectivity and toxicity activities against H2O2-induced PC12 cell lines .

Dosage Effects in Animal Models

Similar compounds have shown high potency against various cell lines at different concentrations .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl-thiazolyl intermediate, which is then reacted with a brominated benzamide derivative. The reaction conditions often include the use of dry solvents such as dimethylformamide (DMF) and bases like triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to modify the chromenyl or thiazolyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[4-(2-oxochromen-3-yl)phenyl]benzamide
  • 3-bromo-N-(pyridin-3-yl)benzamide
  • 4-bromo-N-[3-(2-oxochromen-3-yl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of a chromenyl-thiazolyl moiety and a brominated benzamide group.

Properties

IUPAC Name

3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKXHGQEJYIHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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